molecular formula C16H13N3O4S B2437379 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-88-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2437379
CAS No.: 896340-88-8
M. Wt: 343.36
InChI Key: FEMSEYYYOYXZKF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system that includes a dioxin and a thiazolopyrimidine moiety, which contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-8-19-15(21)11(7-17-16(19)24-9)14(20)18-10-2-3-12-13(6-10)23-5-4-22-12/h2-3,6-8H,4-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMSEYYYOYXZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and controlled temperatures to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was evaluated against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT116) cell lines using the MTT assay. Results indicated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as an effective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The potential for further structure optimization could lead to the development of new anti-inflammatory agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it possesses moderate to high activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or function:

Bacterial StrainMIC (μmol/L)Comparison to Cefotaxime
Strain A4 - 12More potent
Strain B6 - 20Comparable

This activity indicates its potential as a lead compound for developing new antibiotics .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized derivatives of this compound and evaluated their biological activities. Results showed that modifications in the side chains significantly influenced both anticancer and antimicrobial activities .
  • Molecular Docking Studies : In silico studies have provided insights into the binding affinities and interactions of the compound with target proteins involved in cancer and inflammation pathways. These findings are crucial for guiding future drug design efforts .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of a dioxin and thiazolopyrimidine ring system. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on various studies and findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with thiazolo-pyrimidine moieties. The synthesis typically involves:

  • Formation of the benzodioxin core.
  • Introduction of the thiazolo-pyrimidine structure.
  • Carboxamide functionalization.

The synthetic pathway is crucial as it influences the biological activity of the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound shows potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with reported MIC values as low as 0.21 µM .
  • Antifungal Activity : It has demonstrated antifungal properties against Candida species and some Gram-positive bacteria like Micrococcus luteus.

Table 1: Antimicrobial Activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicansNot specified
Micrococcus luteusNot specified

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : It has shown promising results in inhibiting acetylcholinesterase, which is relevant for treating Alzheimer's disease.
  • α-glucosidase Inhibition : The compound also exhibits inhibitory action against α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) .

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is believed to be mediated through several mechanisms:

  • Molecular Docking Studies : Computational studies suggest that the compound fits well into the active sites of target enzymes like DNA gyrase and MurD, forming multiple hydrogen bonds and hydrophobic interactions that stabilize the binding .
  • Inhibition of Lipid Peroxidation : Some derivatives have been shown to inhibit lipid peroxidation significantly more than standard drugs like probucol .

Case Studies

Several case studies highlight the efficacy of this compound:

  • A study demonstrated that derivatives containing the benzodioxin structure exhibited high potency against lipid peroxidation in vitro and in vivo models.
  • Another investigation focused on its selective action against Gram-negative bacteria and fungi, reinforcing its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve bond-length discrepancies. For example, ensure mean σ(C–C) < 0.005 Å and R-factor < 0.06 .
  • DFT calculations : Validate geometric parameters (bond angles, torsion) against experimental SC-XRD data to confirm conformational stability .
  • Complementary NMR : Assign ¹H/¹³C signals using 2D-COSY and HSQC to cross-verify crystallographic assignments, particularly for flexible substituents like the dihydrobenzodioxin ring .

How can researchers address contradictions in reported biological activity data across similar thiazolopyrimidine derivatives?

Q. Methodological Answer :

  • Standardized assays : Use consistent in vitro models (e.g., MTT for cytotoxicity) and control for purity (>95% via HPLC) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzodioxin ring) on target binding using molecular docking .
  • Data normalization : Report IC₅₀ values relative to reference compounds (e.g., doxorubicin for anticancer activity) to contextualize potency .

What experimental strategies are effective for studying the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to enzymes or receptors .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Fluorescence quenching : Monitor changes in tryptophan emission spectra to identify binding pockets in proteins .

How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Q. Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for >100 ns to evaluate binding stability and identify critical residues .
  • Metabolite profiling : Predict Phase I/II metabolism pathways using Schrödinger’s MetaSite to prioritize derivatives with lower CYP450 liability .

What strategies mitigate challenges in purifying this compound due to its low solubility?

Q. Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to improve crystal formation .
  • HPLC purification : Employ reverse-phase C18 columns with acetonitrile/water gradients (5→95% ACN) .
  • Derivatization : Temporarily introduce solubilizing groups (e.g., tert-butyl esters) for purification, followed by cleavage .

How should researchers validate the compound’s mechanism of action when initial bioactivity data is inconclusive?

Q. Methodological Answer :

  • Gene expression profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis markers) .
  • CRISPR knockouts : Validate target specificity by deleting putative receptor genes and assessing activity loss .
  • Competitive binding assays : Use radiolabeled analogs (e.g., ³H-thymidine incorporation) to confirm target engagement .

What are the best practices for resolving conflicting spectroscopic data in structural elucidation?

Q. Methodological Answer :

  • Multi-technique correlation : Cross-validate NMR (¹³C DEPT for quaternary carbons) with IR (C=O stretches ~1700 cm⁻¹) and HRMS (error < 2 ppm) .
  • Dynamic NMR : Analyze variable-temperature ¹H spectra to detect conformational exchange in flexible regions .
  • X-ray powder diffraction (XRPD) : Confirm polymorphic purity if SC-XRD data conflicts with solution-phase NMR .

How can researchers optimize reaction conditions to minimize byproducts in multi-step syntheses?

Q. Methodological Answer :

  • Design of experiments (DoE) : Use factorial design to assess temperature, solvent, and catalyst effects on yield .
  • In situ monitoring : Employ ReactIR to detect intermediate formation and adjust conditions dynamically .
  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .

What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidizing agents (H₂O₂) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation products using stability-indicating HPLC .

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